molecular formula C24H18BrFN4O3S B10815274 RIPK3 inhibitor 42

RIPK3 inhibitor 42

Cat. No.: B10815274
M. Wt: 541.4 g/mol
InChI Key: RIVQMLWSKYAVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RIPK3 inhibitor 42 is a novel compound designed to inhibit receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a crucial enzyme involved in necroptosis, a form of programmed cell death distinct from apoptosis. This compound has shown significant potential in reducing inflammation and cell death in various disease models, particularly those involving acute kidney injury and nephrocalcinosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RIPK3 inhibitor 42 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The exact synthetic route can vary, but a common approach includes:

    Formation of Intermediate A: This step involves the reaction of a suitable starting material with a nucleophile under basic conditions to form Intermediate A.

    Cyclization to Intermediate B: Intermediate A undergoes cyclization in the presence of a catalyst to form Intermediate B.

    Functional Group Modification: Intermediate B is then subjected to various functional group modifications, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

RIPK3 inhibitor 42 can undergo several types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation typically uses reagents like bromine or chlorine, while alkylation can involve alkyl halides and a base.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation of an alcohol group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

RIPK3 inhibitor 42 has a wide range of scientific research applications:

Mechanism of Action

RIPK3 inhibitor 42 exerts its effects by specifically targeting and inhibiting RIPK3. This inhibition prevents the formation of the RIPK1-RIPK3 necrosome, a complex that is essential for the execution of necroptosis. By blocking this pathway, this compound reduces cell death and inflammation, providing protective effects in various disease models .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Another RIPK3 inhibitor used in research and clinical settings.

    Necrostatin-1: Inhibits RIPK1, another key player in the necroptosis pathway.

    GSK’872: A selective RIPK3 inhibitor with similar applications.

Uniqueness of RIPK3 Inhibitor 42

This compound is unique due to its superior inhibition of necroptosis compared to other RIPK3 inhibitors like dabrafenib. It has shown greater efficacy in reducing renal tubular epithelial cell injury and inflammation in both in vitro and in vivo models . This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C24H18BrFN4O3S

Molecular Weight

541.4 g/mol

IUPAC Name

N-[6-[3-[(3-bromophenyl)carbamoylamino]-4-fluorophenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C24H18BrFN4O3S/c25-14-2-1-3-15(10-14)27-23(32)28-20-11-16(6-8-18(20)26)33-17-7-9-19-21(12-17)34-24(29-19)30-22(31)13-4-5-13/h1-3,6-13H,4-5H2,(H2,27,28,32)(H,29,30,31)

InChI Key

RIVQMLWSKYAVFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)NC5=CC(=CC=C5)Br

Origin of Product

United States

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